A Comprehensive Technical Guide to tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS 401566-78-7)
A Comprehensive Technical Guide to tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS 401566-78-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, a key chemical intermediate in modern pharmaceutical synthesis. We will explore its physicochemical properties, strategic importance in medicinal chemistry, a detailed synthetic protocol, analytical characterization methods, and essential safety guidelines.
Section 1: Chemical Identity and Physicochemical Properties
This compound, identified by CAS number 401566-78-7, is a heterocyclic molecule incorporating a phenylpyrazole moiety linked to a Boc-protected piperazine ring.[1][2][3] This structure is a common scaffold in the development of bioactive molecules.[4]
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 401566-78-7[1][2][3][5] |
| Molecular Formula | C₁₉H₂₆N₄O₂[3][5] |
| Molecular Weight | 342.44 g/mol [3][5] |
| IUPAC Name | tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate |
| Common Synonyms | Piperazine-1-carboxylate, tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)[3] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Insoluble in water. |
| Purity | Commercially available with purity typically ≥95%[5] |
Section 2: Strategic Importance in Medicinal Chemistry
The true value of this molecule lies in its role as a versatile drug intermediate.[6] The fusion of the phenylpyrazole and piperazine scaffolds is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system or acting as enzyme inhibitors.[3][4]
Its most prominent application is as a key building block in the synthesis of Teneligliptin .[3][7] Teneligliptin is a potent, selective, and long-lasting oral inhibitor of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism, making it an important therapeutic agent for the treatment of type 2 diabetes.[8] The subject compound provides the core structure, which is subsequently elaborated to yield the final active pharmaceutical ingredient (API).[9][10]
Section 3: Synthesis and Purification Protocol
While this compound is often purchased, understanding its synthesis is crucial for process development and cost management. The following represents a logical and robust synthetic pathway based on established organic chemistry principles for constructing pyrazoles and protecting amines.[11][12]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the formation of the unprotected piperazinyl-pyrazole core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Step-by-Step Experimental Protocol
Part A: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
-
Reaction Setup: To a solution of piperazine (4 equivalents) in a suitable solvent like toluene, add 1-phenyl-3-methyl-5-chloropyrazole (1 equivalent). The use of excess piperazine serves both as a reactant and a base to neutralize the HCl byproduct.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: After cooling, quench the reaction with water. Extract the aqueous layer with a solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine core.
Part B: Boc-Protection
-
Reaction Setup: Dissolve the crude 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1 equivalent) in dichloromethane (DCM). Add triethylamine (1.2 equivalents) as a base. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM to the cooled mixture.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.
Table 3: Expected Analytical Data
| Technique | Expected Results and Interpretation |
| ¹H NMR | ~1.4-1.5 ppm: A sharp singlet, integrating to 9H, corresponding to the tert-butyl protons of the Boc group. ~2.4 ppm: A singlet for the 3H of the pyrazole's methyl group. ~3.0-3.8 ppm: A series of multiplets for the 8H of the two non-equivalent sets of piperazine protons. ~5.8 ppm: A singlet for the 1H of the pyrazole ring. ~7.2-7.8 ppm: Multiplets corresponding to the 5H of the phenyl ring. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon of the carbamate. ~155-105 ppm: Aromatic carbons of the phenyl and pyrazole rings. ~80 ppm: Quaternary carbon of the tert-butyl group. ~50-40 ppm: Carbons of the piperazine ring. ~28 ppm: Methyl carbons of the tert-butyl group. ~14 ppm: Methyl carbon on the pyrazole ring. |
| Mass Spec (ESI-MS) | The primary observed ion will be the protonated molecular ion [M+H]⁺ at m/z ≈ 343.4. A common fragment would correspond to the loss of the Boc group (m/z ≈ 243.3). |
| FT-IR | ~2975 cm⁻¹: C-H stretching (aliphatic). ~1695 cm⁻¹: Strong C=O stretching from the carbamate (Boc group). ~1600 cm⁻¹: C=C stretching from the aromatic rings. ~1160 cm⁻¹: C-N stretching. |
| HPLC | Using a C18 reverse-phase column with a mobile phase of acetonitrile and water, the compound should elute as a single major peak, allowing for purity assessment (e.g., >98%). |
Section 5: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as hazardous.[1]
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.[1][13] H315: Causes skin irritation.[1][13] H319: Causes serious eye irritation.[1][13] H335: May cause respiratory irritation.[1] |
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Avoid breathing dust, fumes, or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[14]
-
Store locked up.[1]
Section 6: Conclusion
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is more than a mere chemical; it is a critical enabling tool for drug discovery and development. Its well-defined structure serves as a foundational element for synthesizing complex and therapeutically significant molecules, most notably the anti-diabetic agent Teneligliptin. A thorough understanding of its synthesis, analytical profile, and handling requirements allows researchers to leverage its full potential efficiently and safely, accelerating the journey from a chemical building block to a life-changing medicine.
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